

Detailed protocol for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde synthesis

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Compound of Interest

Compound Name: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Cat. No.: B1275761

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Application Note: Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde

Abstract

This document provides a detailed protocol for the synthesis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde**, a key intermediate in the development of various therapeutic agents, including non-peptide CCR5 antagonists for HIV-1 treatment.^[1] The synthesis is achieved via a Williamson ether synthesis, a robust and well-established method, reacting 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide. This application note supplies a comprehensive, step-by-step experimental procedure, a summary of material properties, and a visual representation of the workflow to aid researchers in the successful synthesis and purification of the target compound.

Introduction

5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde containing two bromine atoms, one on the benzaldehyde ring and another on the benzyl group.^[1] This structural feature makes it a versatile intermediate for the synthesis of more complex molecules. The aldehyde group is reactive towards nucleophilic addition and oxidation, while the benzyl ether acts as a stable protecting group that can be cleaved under specific conditions.^[1] The bromine atoms provide sites for cross-coupling reactions, further expanding

its synthetic utility.[1] The primary and most common method for its synthesis is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below.

| Property | 5-Bromo-2-hydroxybenzaldehyde | 4-Bromobenzyl bromide | 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde |
|-------------------|--|---|--|
| CAS Number | 1761-61-1[2] | 100-39-0 | 84102-43-2[1] |
| Molecular Formula | C ₇ H ₅ BrO ₂ [2] | C ₇ H ₆ Br ₂ | C ₁₄ H ₁₀ Br ₂ O ₂ [1] |
| Molecular Weight | 201.02 g/mol [2] | 249.96 g/mol | 370.05 g/mol [1] |
| Appearance | - | - | White crystalline powder[1] |
| Melting Point | 106 °C[2] | 60-62 °C | - |

Experimental Protocol

This protocol details the synthesis of **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** using the Williamson ether synthesis method.

3.1. Materials and Reagents

- 5-Bromo-2-hydroxybenzaldehyde
- 4-Bromobenzyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Acetone, anhydrous
- Dichloromethane (CH₂Cl₂)

- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexane
- Ethyl acetate

3.2. Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Standard laboratory glassware
- Thin-layer chromatography (TLC) plates (silica gel)

3.3. Synthesis Procedure

- **Reaction Setup:** To a dry round-bottom flask, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq).
- **Solvent and Base Addition:** Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 eq).
- **Addition of Alkyl Halide:** To the stirred suspension, add 4-bromobenzyl bromide (1.1 eq).
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

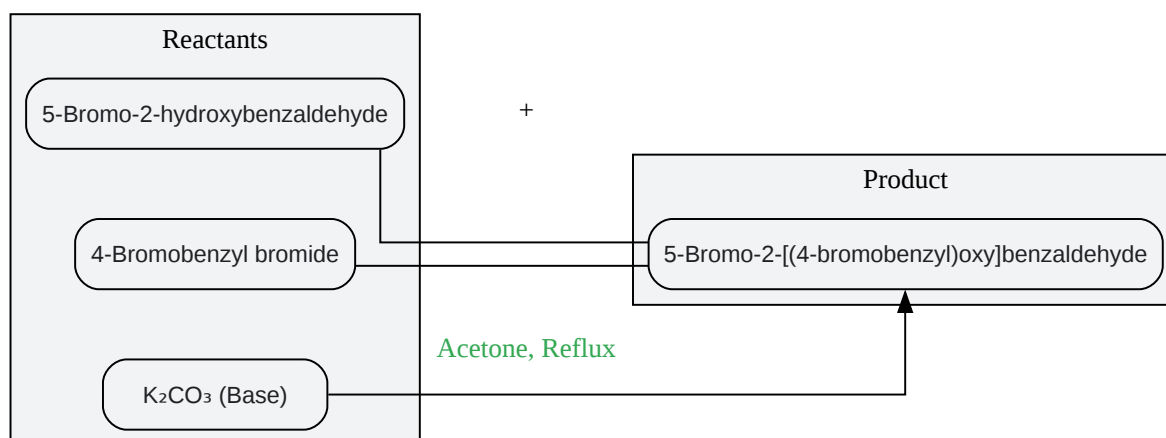
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the solid potassium salts and wash with acetone.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the sodium sulfate and concentrate the organic solution to obtain the crude solid.
 - Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield **5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde** as a white crystalline solid.

3.4. Characterization

The structure and purity of the synthesized compound can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.^[1]

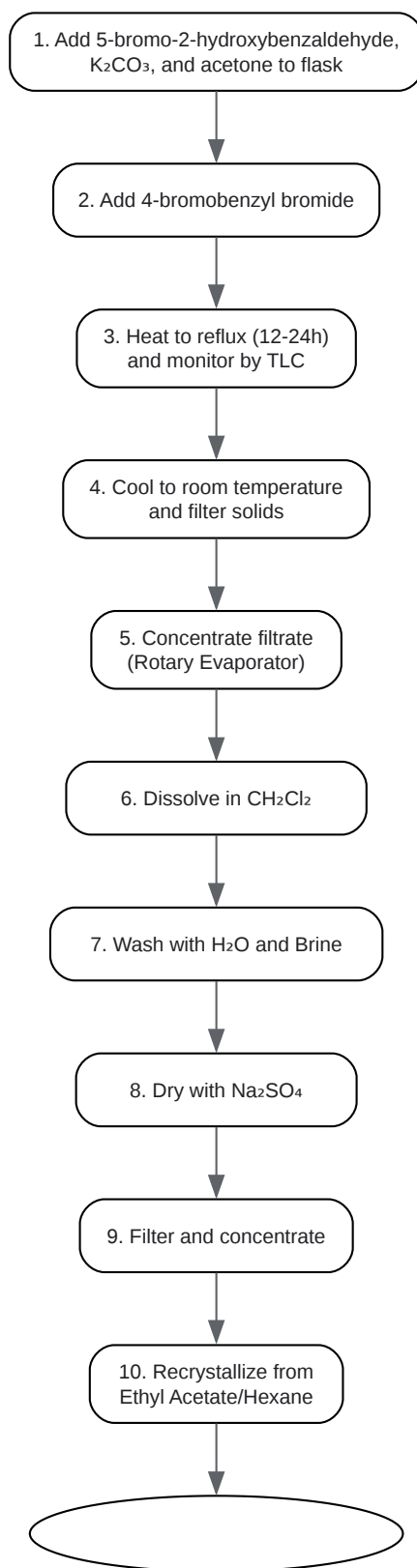
Workflow and Signaling Pathway Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Williamson Ether Synthesis Reaction Scheme.



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References

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- 2. 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | FB04957 [biosynth.com]
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